molecular formula C19H19N5O4S B11238515 ethyl [2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

ethyl [2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11238515
M. Wt: 413.5 g/mol
InChI Key: JUIQFEXDABNZPK-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound that features a unique combination of indazole, pyrrolidine, and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE typically involves multi-step reactions. The process begins with the preparation of the indazole core, followed by the formation of the pyrrolidine and thiazole rings. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize byproducts. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or acyl groups .

Scientific Research Applications

ETHYL 2-{2-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets:

Properties

Molecular Formula

C19H19N5O4S

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 2-[2-[[1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C19H19N5O4S/c1-2-28-16(26)8-12-10-29-19(20-12)21-18(27)11-7-15(25)24(9-11)17-13-5-3-4-6-14(13)22-23-17/h3-6,10-11H,2,7-9H2,1H3,(H,22,23)(H,20,21,27)

InChI Key

JUIQFEXDABNZPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43

Origin of Product

United States

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